molecular formula C16H22N2O6 B14743873 Alanine, N-benzyl methyl ester, L- CAS No. 2483-53-6

Alanine, N-benzyl methyl ester, L-

Cat. No.: B14743873
CAS No.: 2483-53-6
M. Wt: 338.36 g/mol
InChI Key: TYQCBAAOCMMFDK-UHFFFAOYSA-N
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Description

Alanine, N-benzyl methyl ester, L- is an organic compound with the molecular formula C10H13NO2. It is a derivative of the amino acid alanine, where the amino group is substituted with a benzyl group and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alanine, N-benzyl methyl ester, L- can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .

Industrial Production Methods

In industrial settings, the production of Alanine, N-benzyl methyl ester, L- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-benzyl methyl ester, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alanine, N-benzyl methyl ester, L- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, N-benzyl methyl ester, L- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of alanine and benzyl alcohol. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Alanine, N-benzyl methyl ester, L- can be compared with other similar compounds such as:

These comparisons highlight the unique properties of Alanine, N-benzyl methyl ester, L-, such as its increased hydrophobicity and reactivity due to the presence of the benzyl group.

Properties

CAS No.

2483-53-6

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C16H22N2O6/c1-10(15(21)23-3)17-14(20)13(11(2)19)18-16(22)24-9-12-7-5-4-6-8-12/h4-8,10-11,13,19H,9H2,1-3H3,(H,17,20)(H,18,22)

InChI Key

TYQCBAAOCMMFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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